

Sophora flavescens: A Source of Bioactive Flavonoids - A Technical Guide

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Compound of Interest

Compound Name: Kushenol O

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophora flavescens, a perennial leguminous plant, has a long-standing history in traditional Chinese medicine.[1] Its roots, known as "Ku Shen," are a rich reservoir of bioactive compounds, primarily alkaloids and flavonoids.[1][2] Modern pharmacological research has increasingly focused on the prenylated flavonoids from *Sophora flavescens* due to their significant therapeutic potential. These compounds have demonstrated a wide array of biological activities, including potent antitumor, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4] This technical guide provides an in-depth overview of the bioactive flavonoids derived from *Sophora flavescens*, with a focus on their extraction, biological activities, and underlying molecular mechanisms. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Quantitative Analysis of Flavonoids and their Bioactivities

The following tables summarize key quantitative data related to the extraction and biological efficacy of flavonoids from *Sophora flavescens*.

Table 1: Extraction Yields of Flavonoids from *Sophora flavescens*

Extraction Method	Key Parameters	Total Flavonoid Yield (mg/g)	Specific Flavonoid Yields (mg/g)	Reference
Mechanochemical-Promoted Extraction (MPET)	Grinding with 15% Na ₂ CO ₃ at 440 rpm for 17 min; water as solvent (25 mL/g)	35.17	Not specified	[5]
Ultrasound-Assisted Extraction (UAE)	30 min extraction time, 80% methanol, 80°C, 26 mL/g solvent-to-material ratio	Not specified	Trifolirhizin: 2.570, Formononetin: 0.213, Isoxanthohumol: 0.534, Maackiain: 0.797, Kurarinone: 3.091	[6]
Ultrasound-Assisted Hydrophobic Ionic Liquid Extraction	[C8mim]BF ₄ solvent, 27 mL/g solvent-to-solid ratio, 38 min extraction time, 6h soaking, 56°C	7.38 (of 5 prenylated flavonoids)	Not specified	[7]

Table 2: In Vitro Bioactivities of Sophora flavescens Flavonoids (IC₅₀ values)

Flavonoid/Extract	Biological Activity	Cell Line/Assay	IC50 Value	Reference
Sophoraflavonone G (SG)	Anticancer (Proliferation)	Human myeloid leukemia HL-60 cells	20 μ M (at 48h)	[8]
Flavonoid-rich extract (SFEA)	Antioxidant	DPPH radical scavenging	0.984 mg/g	[6]
Flavonoid-rich extract (SFEA)	Antioxidant	Hydroxyl radical scavenging	1.084 mg/g	[6]
Kurarinone	Anti-inflammatory	Inhibition of NO production in LPS-stimulated RAW264.7 macrophages	Not specified, but significant inhibition	
Sophoraflavonone G	Anti-inflammatory	Inhibition of NO production in LPS-stimulated RAW264.7 macrophages	Not specified, but significant inhibition	[9]

Table 3: Pharmacokinetic Parameters of Kurarinone

Species	Administration Route & Dose	Bioavailability	Key Findings	Reference
Dog	Intravenous (2 mg/kg) and Oral (20 mg/kg)	38.19%	Rapidly absorbed with low clearance.	[3]

Table 4: Toxicological Profile of Flavonoid-Rich Extract from *Sophora flavescens* (SFEA)

Study Type	Animal Model	Doses Administered	Key Findings	Reference
Acute Oral Toxicity	Kunming (KM) mice	Single dose of 9.0 g/kg	No mortality or clinical signs of toxicity. LD50 > 9.0 g/kg.	[10] [11] [12]
13-Week Sub-chronic Oral Toxicity	Sprague-Dawley (SD) rats	40, 80, 400, 800, and 1200 mg/kg/day	No treatment-related mortality or abnormalities. NOAEL > 1200 mg/kg.	[10] [11] [12]

Experimental Protocols

This section details the methodologies for key experiments related to the extraction, quantification, and bioactivity assessment of flavonoids from *Sophora flavescens*.

Flavonoid Extraction

a) Ultrasound-Assisted Extraction (UAE) Protocol for Flavonoid Isolation

This protocol is based on the optimized conditions for extracting specific flavonoids as reported in the literature.[\[6\]](#)

- Sample Preparation: Dry the roots of *Sophora flavescens* and grind them into a fine powder.
- Extraction:
 - Weigh a specific amount of the powdered plant material.
 - Add 80% methanol at a solvent-to-material ratio of 26 mL/g.
 - Place the mixture in an ultrasonic bath at 80°C for 30 minutes.
- Filtration and Concentration:
 - After extraction, filter the mixture to separate the extract from the solid residue.

- Concentrate the filtrate using a rotary evaporator to remove the methanol.
- Purification (Optional): The crude extract can be further purified using chromatographic techniques like column chromatography to isolate individual flavonoids.

b) Mechanochemical-Promoted Extraction (MPET)

This environmentally friendly method uses mechanical force to enhance extraction efficiency.[\[5\]](#)

- Sample Preparation: Grind the dried roots of *Sophora flavescens* into a powder.
- Milling and Extraction:
 - Mix the plant powder with Na_2CO_3 (15% of the plant material weight).
 - Grind the mixture in a planetary ball mill at 440 rpm for 17 minutes.
 - Add deionized water as the solvent at a ratio of 25 mL/g of the initial plant material.
 - Continue mixing for a specified duration.
- Separation: Centrifuge the mixture to separate the supernatant containing the flavonoids from the solid residue.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of flavonoids in *Sophora flavescens* extracts.[\[13\]](#)

- Standard and Sample Preparation:
 - Prepare stock solutions of flavonoid standards (e.g., kurarinone, sophoraflavanone G) in methanol. Create a series of dilutions to generate a calibration curve.
 - Dissolve the dried extract of *Sophora flavescens* in methanol to a known concentration and filter through a 0.45 μm syringe filter.

- Chromatographic Conditions:
 - Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The specific gradient will depend on the flavonoids being analyzed.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: Diode Array Detector (DAD) set at a wavelength appropriate for flavonoids (e.g., 280 nm).
- Analysis:
 - Inject the standard solutions and the sample extract into the HPLC system.
 - Identify the flavonoid peaks in the sample chromatogram by comparing their retention times with those of the standards.
 - Quantify the amount of each flavonoid in the sample by using the calibration curve generated from the standards.

In Vitro Bioactivity Assays

a) Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[\[14\]](#)

- Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
- Assay Procedure:
 - Seed the cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.

- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS but no test compound.
- NO Measurement (Griess Assay):
 - After incubation, collect the cell culture supernatant.
 - Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
 - Incubate in the dark at room temperature for 10-15 minutes.
 - Measure the absorbance at 540 nm. A decrease in absorbance compared to the LPS-only control indicates inhibition of NO production.

b) Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[\[15\]](#)[\[16\]](#)

- Cell Culture: Culture a human cancer cell line (e.g., HL-60) in an appropriate medium.
- Assay Procedure:
 - Seed the cells in a 96-well plate.
 - Treat the cells with various concentrations of the test flavonoid for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.
- MTT Incubation:
 - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization and Measurement:

- Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength between 500 and 600 nm. A decrease in absorbance in the treated wells compared to the control indicates a reduction in cell viability.

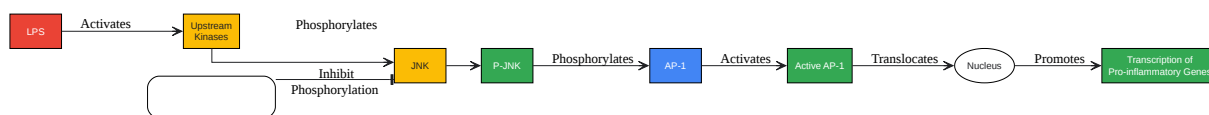
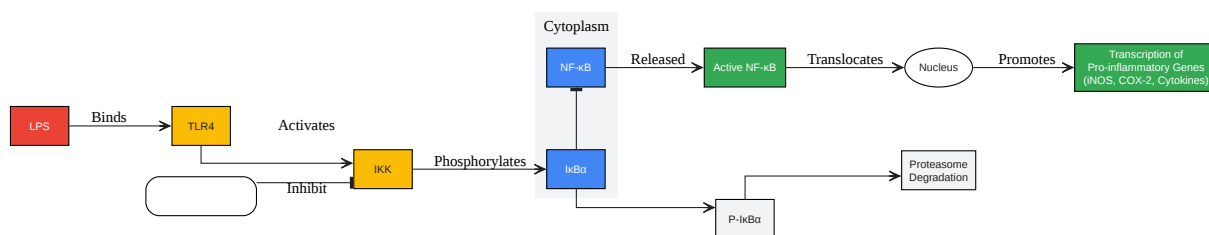
Signaling Pathways and Mechanisms of Action

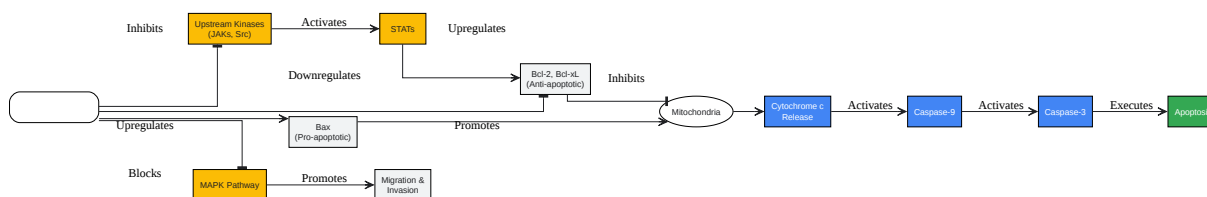
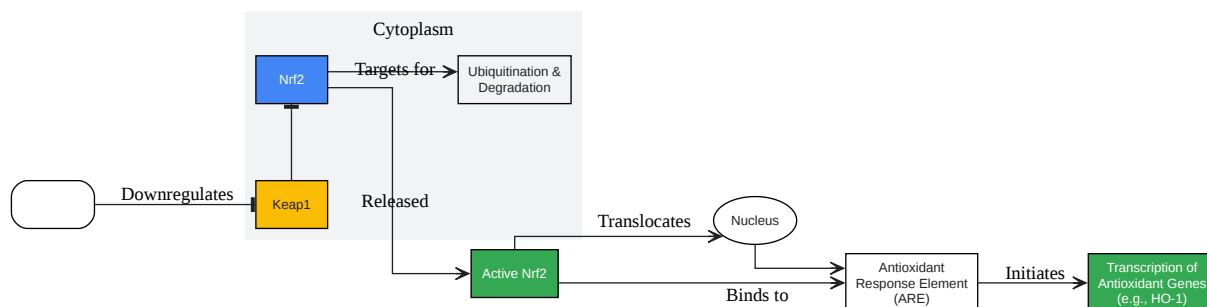
The bioactive flavonoids from *Sophora flavescens* exert their pharmacological effects by modulating various intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

a) Inhibition of the NF- κ B Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[14] Flavonoids from *Sophora flavescens*, such as sophoraflavanone M, have been shown to inhibit this pathway.[17] The mechanism involves preventing the phosphorylation and subsequent degradation of I κ B α , the inhibitory protein of NF- κ B. This keeps NF- κ B sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines. [17][18]





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